

molecular weight and formula for C₁₄H₁₀BrClO

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Compound of Interest

Compound Name: 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

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In-Depth Technical Guide to C₁₄H₁₀BrClO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with the molecular formula C₁₄H₁₀BrClO. It includes a detailed summary of its molecular weight and elemental composition, standardized experimental protocols for its characterization, and a generalized workflow for the identification of such a novel chemical entity.

Molecular Properties and Composition

The fundamental characteristics of C₁₄H₁₀BrClO are summarized below. These values are crucial for its identification and quantification in experimental settings.

Property	Value
Molecular Formula	C14H10BrClO
Molecular Weight	309.58 g/mol [1]
Exact Mass	307.96036 Da[1]
Elemental Composition	
Carbon (C)	54.31%
Hydrogen (H)	3.26%
Bromine (Br)	25.81%
Chlorine (Cl)	11.45%
Oxygen (O)	5.17%

Experimental Protocols for Characterization

The definitive identification and characterization of a novel compound such as C14H10BrClO require a suite of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of an organic compound.

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Sample Preparation:
 - Dissolve 5-10 mg of purified C14H10BrClO in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Transfer the solution to a clean, dry NMR tube.
- Instrumentation: A 300 MHz or higher NMR spectrometer.

- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width. Water suppression techniques may be necessary depending on the solvent.
 - ^{13}C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans will be required.
 - 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) should be performed.
- Data Analysis: The chemical shifts, coupling constants, and integrations of the peaks in the ^1H and ^{13}C spectra, along with the correlation peaks in the 2D spectra, are used to assemble the final molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

- Objective: To determine the accurate mass and isotopic distribution pattern of the molecule.
- Sample Preparation:
 - Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).
 - The concentration should be in the low $\mu\text{g/mL}$ to ng/mL range, depending on the sensitivity of the instrument.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition:

- Acquire a full scan mass spectrum in positive or negative ion mode.
- The presence of bromine and chlorine will result in a characteristic isotopic pattern due to their natural isotopic abundances ($^{79}\text{Br}/^{81}\text{Br}$ and $^{35}\text{Cl}/^{37}\text{Cl}$).^[2]
- Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data, which can aid in structural elucidation.
- Data Analysis:
 - The high-resolution mass of the molecular ion is used to confirm the elemental formula.
 - The isotopic distribution pattern should be compared with the theoretical pattern for $\text{C}_{14}\text{H}_{10}\text{BrClO}$.
 - The fragmentation pattern provides information about the different structural motifs within the molecule.

High-Performance Liquid Chromatography (HPLC)

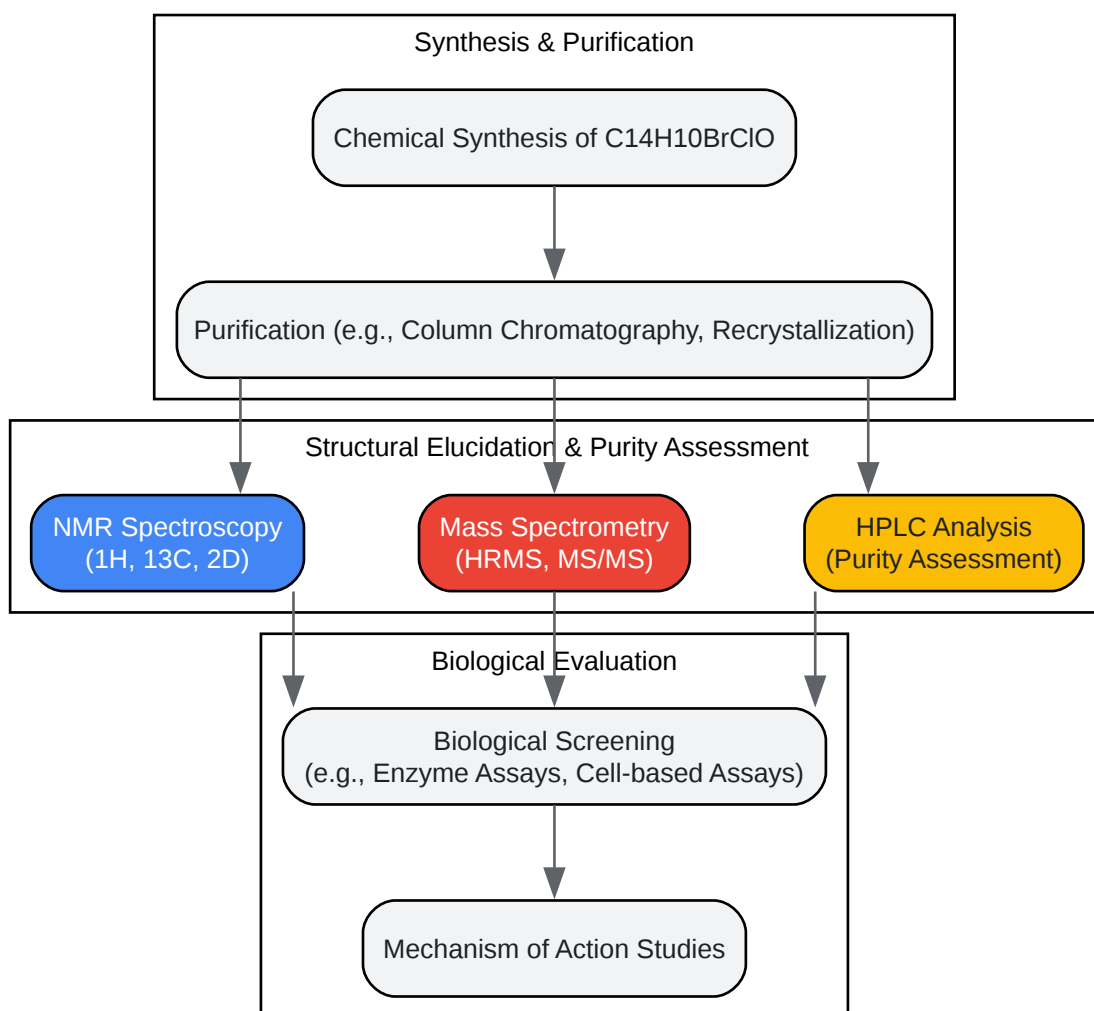
HPLC is used to determine the purity of the compound and can also be used for its purification.

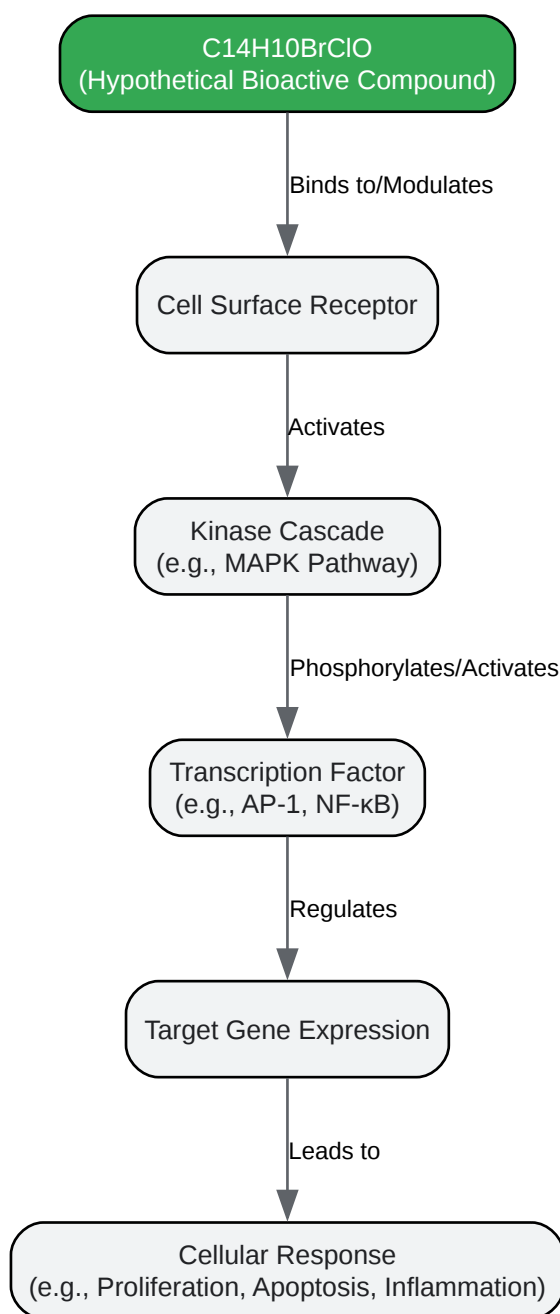
- Objective: To assess the purity of the synthesized compound and to isolate it from any impurities.
- Sample Preparation:
 - Dissolve a small amount of the sample in the mobile phase to be used for the analysis.
 - Filter the sample through a $0.22\ \mu\text{m}$ syringe filter to remove any particulate matter.
- Instrumentation: An HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., UV-Vis or Diode Array Detector). A C18 reversed-phase column is a common starting point for non-polar to moderately polar compounds.
- Method Development:

- Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed. A small amount of acid (e.g., formic acid or trifluoroacetic acid) may be added to improve peak shape.
- Flow Rate: A typical flow rate is 1 mL/min for an analytical column.
- Detection: The wavelength for UV detection should be chosen based on the UV-Vis spectrum of the compound to maximize sensitivity.
- Data Analysis: The purity of the compound is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a generalized workflow for the characterization of a novel chemical entity and a potential, though hypothetical, signaling pathway that a halogenated aromatic compound might influence, given that such compounds are known to exhibit a range of biological activities.^{[3][4]}





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